

# Comparative Metabolism of Lenvatinib: A Cross-Species Analysis

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## Compound of Interest

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This guide provides a detailed comparison of the metabolic fate of Lenvatinib, a multi-tyrosine kinase inhibitor, across different species, including humans, monkeys, rats, and mice.

Understanding species-specific differences in drug metabolism is crucial for the preclinical evaluation and clinical development of new therapeutic agents. The data presented here is compiled from various in vitro and in vivo studies to support researchers in drug development and translational science.

## Executive Summary

Lenvatinib undergoes extensive metabolism in humans and preclinical animal models, with the liver being the primary site of biotransformation. While the overall metabolic pathways show similarities across species, notable qualitative and quantitative differences exist. The primary metabolic routes involve oxidation, hydrolysis, N-oxidation, dealkylation, and glucuronidation. In humans, cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase are the major enzymes involved in Lenvatinib's metabolism.[1] Monkeys exhibit a unique metabolic pathway involving glutathione (GSH) conjugation, which is less prominent in other species.[2][3] In rats, specific CYP isoforms, such as CYP2A1, CYP2C12, and CYP3A2, have been identified as key players in its metabolism.[4][5] Data on the metabolic profile in mice is less detailed in the available literature. Unchanged Lenvatinib is the main component in plasma across species, suggesting that its metabolites are cleared more rapidly.[6]

## Quantitative Comparison of Lenvatinib Metabolism

The following tables summarize the key quantitative data on the excretion and metabolic profile of Lenvatinib in different species.

Table 1: Excretion of Lenvatinib and its Metabolites

Species	Dose Route	% of Administere d Dose in Urine	% of Administere d Dose in Feces	% of Unchanged Lenvatinib in Excreta	Reference
Human	Oral	~25%	~64%	2.5%	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Monkey	Oral	Major route of excretion for some metabolites	Primary route of elimination	Not specified	<a href="#">[3]</a>
Rat	Oral	Not specified	Primary route of elimination	Not specified	<a href="#">[9]</a>
Mouse	Oral	Not specified	Not specified	Not specified	<a href="#">[10]</a> <a href="#">[11]</a>

Table 2: Major Metabolites of Lenvatinib Across Species

Metabolite ID	Metabolite Name	Human	Monkey	Rat	Mouse	Biotransformation Pathway	Key Enzymes	Reference
Parent	Lenvatinib	Major component in plasma (97%)	Major component in plasma	Major component in plasma	Major component in plasma	-	-	[6][12]
M1	N-desmethyl Lenvatinib	Yes	Yes	Not Reported	Not Reported	Decyclopropylation	CYP3A4	[9][13]
M2	O-desmethoxy Lenvatinib	Yes	Yes	Yes	Yes (in vitro)	O-demethylation	CYP3A4, CYP1A1 (Human); CYP2A1, CYP2C12 (Rat)	[4][5][9][13][14]
M3	Lenvatinib N-oxide	Yes	Yes	Yes	Yes (in vitro)	N-oxidation	CYP3A4 (Human); CYP3A2 (Rat)	[4][5][9][13]

M5	O-dearyl Lenvatinib	Yes	Not Reported	Not Reported	Not Reported	O-dearyl Lenvatinib	Not Specified	[9]
-	GSH Conjugate & Derivatives	Minor	Yes (Unique & Major)	Not Reported	Not Reported	Glutathione Conjugation	GSTs	[2][3]
-	Thioacetic acid conjugate	Not Reported	Yes (Major in urine)	Not Reported	Not Reported	Further metabolism of GSH conjugate	Not Specified	[3]

## Metabolic Pathways of Lenvatinib

Lenvatinib is metabolized through several key pathways, with some being common across species and others being species-specific.

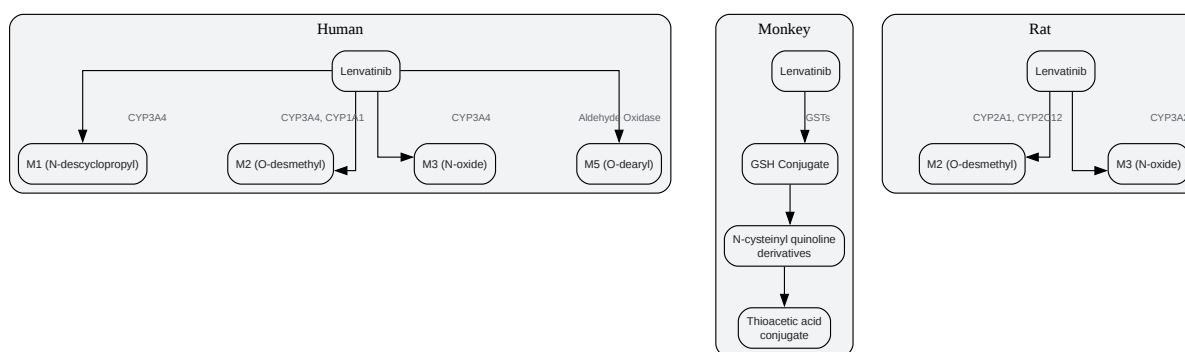
### Common Metabolic Pathways:

- **Oxidation:** This is a major route of metabolism, leading to the formation of metabolites like O-desmethyl Lenvatinib (M2) and Lenvatinib N-oxide (M3).[9] In humans, CYP3A4 is the primary enzyme responsible for these transformations, with a contribution from CYP1A1 for O-demethylation.[13][14] In rats, CYP2A1 and CYP2C12 are involved in O-demethylation, while CYP3A2 is responsible for N-oxidation.[4][5]
- **Dealkylation:** The removal of the cyclopropyl group from the amide nitrogen results in the formation of N-descyclopropyl Lenvatinib (M1).[9] This pathway is primarily mediated by CYP3A4 in humans.[13]

### Species-Specific Metabolic Pathways:

- Glutathione Conjugation in Monkeys: A unique and significant metabolic pathway in cynomolgus monkeys involves the displacement of the O-aryl moiety by glutathione.[3] This GSH conjugate undergoes further processing, including hydrolysis and intramolecular rearrangement, to form N-cysteinyl quinoline derivatives, which can then dimerize.[3] This pathway is not reported as a major route in humans or rats.[9]

Below is a diagram illustrating the primary metabolic pathways of Lenvatinib.



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Caption: Primary metabolic pathways of Lenvatinib in different species.

## Experimental Protocols

The characterization of Lenvatinib's metabolism has been accomplished through a combination of in vivo and in vitro experimental approaches.

## In Vivo Metabolism Studies

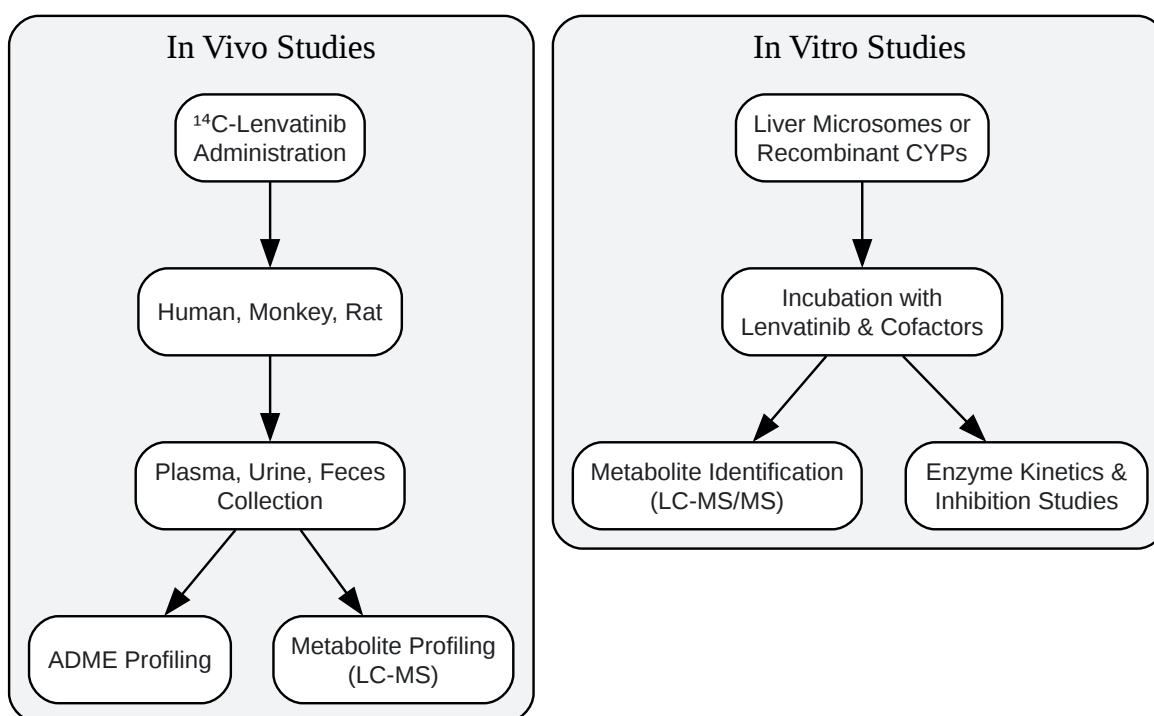
- Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of Lenvatinib in a whole organism.
- Methodology:
  - Radiolabeling: Lenvatinib is typically radiolabeled with carbon-14 ( $^{14}\text{C}$ ) to enable tracing of the drug and its metabolites.[12]
  - Animal Models: Studies have been conducted in mice, rats, and cynomolgus monkeys.[3][10][12] Human studies involve healthy volunteers.[12]
  - Dosing: A single oral dose of  $^{14}\text{C}$ -Lenvatinib is administered.[3][12]
  - Sample Collection: Plasma, urine, and feces are collected at various time points.[7][12] In some animal studies, bile may also be collected.[9]
  - Analysis: Samples are analyzed for total radioactivity to determine the extent of absorption and routes of excretion. Metabolite profiling is performed using liquid chromatography-mass spectrometry (LC-MS) coupled with radioactivity detection.[7][12]

## In Vitro Metabolism Studies

- Objective: To identify the specific enzymes responsible for the metabolism of Lenvatinib and to characterize the metabolic pathways in a controlled environment.
- Methodology:
  - Test Systems:
    - Liver Microsomes: Microsomes from human, monkey, rat, and mouse livers are used as they contain a high concentration of CYP enzymes.[4][6][13]
    - Recombinant Enzymes: Specific human or rat CYP enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells) are used to pinpoint the contribution of individual enzymes.[4][13][14]
  - Incubation: Lenvatinib is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).[13]

- Metabolite Identification: Following incubation, the samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed.[13]
- Enzyme Inhibition: Specific chemical inhibitors of different CYP enzymes can be used in liver microsome incubations to determine the relative contribution of each enzyme to Lenvatinib's metabolism.[13]

Below is a diagram illustrating a typical experimental workflow for studying Lenvatinib metabolism.



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Caption: Experimental workflow for Lenvatinib metabolism studies.

## Conclusion

The metabolism of Lenvatinib is complex and exhibits notable differences across species. While oxidation and dealkylation are common pathways, the prominent role of glutathione conjugation in monkeys highlights the importance of using multiple preclinical species to fully

characterize the metabolic fate of a drug candidate. The data presented in this guide underscores the value of conducting thorough cross-species metabolism studies to inform human dose predictions and to anticipate potential drug-drug interactions and species-specific toxicities. For researchers in drug development, a comprehensive understanding of these metabolic profiles is essential for the successful translation of preclinical findings to clinical practice.

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